molecular formula C7H6N2O4 B11825989 3-Aminopyridine-2,4-dicarboxylic acid

3-Aminopyridine-2,4-dicarboxylic acid

Cat. No.: B11825989
M. Wt: 182.13 g/mol
InChI Key: XUESBDUVQIELIK-UHFFFAOYSA-N
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Description

3-Aminopyridine-2,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their stability and diversified reactivity, making them significant in both natural and synthetic chemistry . This compound features an amino group at the 3-position and carboxylic acid groups at the 2- and 4-positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopyridine-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the nitration of pyridine derivatives followed by reduction and subsequent carboxylation . Another method includes the oxidation of quinoline precursors in the presence of nitric acid and a catalytic amount of manganese .

Industrial Production Methods

Industrial production often employs the oxidation of substituted quinoline precursors due to its efficiency and higher yield. The reaction typically involves the use of nitric acid and manganese as a catalyst, resulting in significantly enhanced yields of the desired dicarboxylic acids .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2,5-dicarboxylic acid
  • Pyridine-2,6-dicarboxylic acid
  • Pyridine-3,5-dicarboxylic acid

Uniqueness

3-Aminopyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups allow for versatile functionalization, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

3-aminopyridine-2,4-dicarboxylic acid

InChI

InChI=1S/C7H6N2O4/c8-4-3(6(10)11)1-2-9-5(4)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13)

InChI Key

XUESBDUVQIELIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)C(=O)O

Origin of Product

United States

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